N-Methyl methanimine

Übersicht

Beschreibung

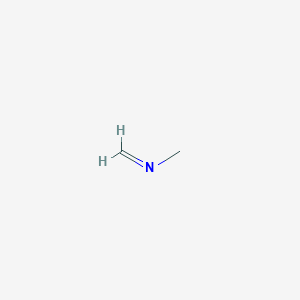

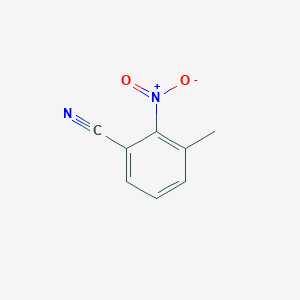

N-Methyl methanimine is a reactive molecular substance containing a methyl group attached to an imine . It can be written as CH3N=CH2 . On a timescale of minutes, it self-reacts to form the trimer trimethyl 1,3,5-triazinane . It is formed naturally in the Earth’s atmosphere, by oxidation of dimethylamine and trimethylamine .

Synthesis Analysis

N-Methyl methanimine can be produced in two steps from dimethylamine, by first chlorinating the nitrogen atom with solid N-chlorosuccinimide, and then treating with potassium tert-butoxide at 90°C . It can also be formed directly by thermal decomposition . It can also be prepared from the trimer: 1,3,5-trimethyl-1,3,5-triazinane by heating to 450 °C .Molecular Structure Analysis

The N-Methyl methanimine molecule has a molecular formula of C2H5N . Its average mass is 43.068 Da and its monoisotopic mass is 43.042198 Da .Chemical Reactions Analysis

When heated to 535°, N-methyl methanimine decomposes to hydrogen cyanide (HCN) and methane (CH4) . Between 400 and 550°C, the cyclic amine, aziridine decomposes to a mixture of N-methyl methanimine and ethylideneimine .Physical And Chemical Properties Analysis

N-Methyl methanimine has a molecular weight of 43.0678 . It has a CAS Registry Number of 1761-67-7 .Wissenschaftliche Forschungsanwendungen

Synthesis of β-Lactams

N-Methylidene[bis(trimethylsilyl)methyl]amine, a stable methanimine synthon, is used in [2 + 2] cycloadditions to ketenes for synthesizing 4-unsubstituted β-lactams in a single step (Palomo et al., 1997).

Pyrrolidine Synthesis

N-(trialkylstannyl)methanimines, when treated with methyllithium or n-butyllithium, produce 2-azaallyl anions. These anions undergo cycloadditions with alkenes and alkynes to form pyrrolidins or pyrrolines, demonstrating the synthesis of alkaloids like mesembrane (Pearson et al., 1992).

Terahertz Spectroscopy of Methanimine

Methanimine (CH2NH) and its isotopologs have been studied using terahertz spectroscopy. This research provides accurate rest frequency information supporting observations in all ALMA and Herschel/HIFI observational bands (Motoki et al., 2014).

Formation of Methanimine in Ices

The effects of cosmic rays and photons on methyl azide ices at 10 K lead to the formation of methanimine, hydrogen cyanide, and hydrogen isocyanide. This study outlines the kinetic and reaction pathways in these processes (Quinto-Hernandez et al., 2011).

Atom-Transfer Polymerisation

Bis(imine)copper(I) complexes, incorporating N-methyl methanimine, have been synthesized and used in atom-transfer polymerisation of methyl methacrylate, displaying significant catalytic activity (Haddleton et al., 1998).

Formation in Interstellar Model Ices

Investigations into the formation of methanimine and ethylenediamine in methylamine ices exposed to cosmic rays suggest their importance in the interstellar medium and the potential presence of ethylenediamine in astronomical sources where methylamine and methanimine are present (Zhu et al., 2019).

Thermal Decomposition

The thermal decomposition of glyphosate and aminomethylphosphonic acid in the gas phase leads to the formation of N-methyl methanimine. This study provides insights into the preferred decomposition channels and predicts the half-life of these substances at high temperatures (Narimani & da Silva, 2019).

Fluorescent Chemosensors

Methanimine derivatives act as bifunctional fluorescent chemosensors for lanthanide cations and fluoride anions, indicating their application in selective sensing technologies (Tolpygin et al., 2017).

Aminoacetonitrile Formation in Astrophysical Conditions

The Strecker synthesis of aminoacetonitrile from methanimine, ammonia, and hydrogen cyanide in interstellar-like conditions has been experimentally investigated, demonstrating potential pathways for the formation of organic matter in molecular clouds and other astrophysical environments (Danger et al., 2011).

Safety And Hazards

N-Methyl methanimine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is extremely flammable and may form explosive mixtures with air. It contains gas under pressure and may explode if heated. It may cause frostbite, displace oxygen and cause rapid suffocation. It is harmful if inhaled, causes serious eye damage, and causes skin irritation .

Eigenschaften

IUPAC Name |

N-methylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N/c1-3-2/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVSDPNXBIEFPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170085 | |

| Record name | N-Methyl methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

43.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl methanimine | |

CAS RN |

1761-67-7, 78566-99-1 | |

| Record name | N-Methyl methanimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001761677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC137903 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt](/img/structure/B167931.png)